molecular formula C20H21BrN4O2 B2807588 N-(4-bromophenyl)-4-(4-(dimethylamino)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 923201-60-9

N-(4-bromophenyl)-4-(4-(dimethylamino)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No. B2807588
CAS RN: 923201-60-9
M. Wt: 429.318
InChI Key: DLRZLVYGUABPCZ-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-4-(4-(dimethylamino)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C20H21BrN4O2 and its molecular weight is 429.318. The purity is usually 95%.
BenchChem offers high-quality N-(4-bromophenyl)-4-(4-(dimethylamino)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-bromophenyl)-4-(4-(dimethylamino)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antifungal Activity

N-(4-bromophenyl)-4-(4-(dimethylamino)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide and related compounds have been synthesized and studied for their antifungal activity, specifically against Candida Albicans. These compounds were synthesized through multi-component reactions involving acetoacetanilide, aromatic aldehydes, and N-methylurea, with their structures confirmed via spectroscopy and mass spectrometry. The antifungal efficacy of these compounds has been a focus, highlighting their potential as therapeutic agents in combating fungal infections (Zamaraeva et al., 2015).

Catalyst in Synthesis

The compound has also been explored in the context of its synthesis using sodium hydrogen sulfate as a catalyst. This approach facilitates the synthesis of N,4-diaryl-6-methyl-1-methyl(phenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamides through a three-component reaction involving N-aryl-3-oxobutanamides, aromatic aldehyde, and N-methylthiourea (N-phenylthiourea) in ethanol. The use of sodium hydrogen sulfate, a non-toxic and inexpensive catalyst, yields products in moderate to high efficiency, demonstrating an effective method for the synthesis of these compounds (Gein et al., 2018).

Antimicrobial Activity

Further investigations into the antimicrobial properties of similar compounds have been conducted. N,6-Diaryl-4-methyl-2-oxo-1,2,3,6-tetrahydropyrimidine-5-carboxamides, synthesized through a three-component reaction of acetoacetanilides, aromatic aldehydes, and urea, showed significant antimicrobial activity. The structural integrity of these compounds was verified through IR and PMR spectroscopy, as well as mass spectrometry, indicating their potential utility in developing new antimicrobial agents (Gein et al., 2013).

properties

IUPAC Name

N-(4-bromophenyl)-4-[4-(dimethylamino)phenyl]-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21BrN4O2/c1-12-17(19(26)23-15-8-6-14(21)7-9-15)18(24-20(27)22-12)13-4-10-16(11-5-13)25(2)3/h4-11,18H,1-3H3,(H,23,26)(H2,22,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLRZLVYGUABPCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=CC=C(C=C2)N(C)C)C(=O)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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